molecular formula C20H28N2 B14230551 N~1~-(4-Phenylbutyl)-N~2~-(2-phenylethyl)ethane-1,2-diamine CAS No. 627523-19-7

N~1~-(4-Phenylbutyl)-N~2~-(2-phenylethyl)ethane-1,2-diamine

Cat. No.: B14230551
CAS No.: 627523-19-7
M. Wt: 296.4 g/mol
InChI Key: TXHQNWUCALZJII-UHFFFAOYSA-N
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Description

N~1~-(4-Phenylbutyl)-N~2~-(2-phenylethyl)ethane-1,2-diamine is an organic compound that belongs to the class of diamines This compound features two amine groups attached to an ethane backbone, with one amine group substituted with a 4-phenylbutyl group and the other with a 2-phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-Phenylbutyl)-N~2~-(2-phenylethyl)ethane-1,2-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with ethane-1,2-diamine, 4-phenylbutyl bromide, and 2-phenylethyl bromide.

    Reaction Conditions: The ethane-1,2-diamine is reacted with 4-phenylbutyl bromide in the presence of a base such as sodium hydroxide to form N1-(4-Phenylbutyl)ethane-1,2-diamine.

    Subsequent Reaction: The intermediate product is then reacted with 2-phenylethyl bromide under similar conditions to yield the final product, N1-(4-Phenylbutyl)-N~2~-(2-phenylethyl)ethane-1,2-diamine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-Phenylbutyl)-N~2~-(2-phenylethyl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amine groups can participate in nucleophilic substitution reactions with alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Corresponding amine oxides.

    Reduction: Reduced amine derivatives.

    Substitution: Alkylated amine products.

Scientific Research Applications

N~1~-(4-Phenylbutyl)-N~2~-(2-phenylethyl)ethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(4-Phenylbutyl)-N~2~-(2-phenylethyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(4-Phenylbutyl)ethane-1,2-diamine: Lacks the 2-phenylethyl group.

    N~2~-(2-Phenylethyl)ethane-1,2-diamine: Lacks the 4-phenylbutyl group.

    N~1~,N~2~-Diphenylethane-1,2-diamine: Both amine groups are substituted with phenyl groups.

Uniqueness

N~1~-(4-Phenylbutyl)-N~2~-(2-phenylethyl)ethane-1,2-diamine is unique due to the presence of both 4-phenylbutyl and 2-phenylethyl groups, which confer distinct chemical and biological properties. This dual substitution pattern can lead to enhanced activity and selectivity in various applications.

Properties

CAS No.

627523-19-7

Molecular Formula

C20H28N2

Molecular Weight

296.4 g/mol

IUPAC Name

N-(4-phenylbutyl)-N'-(2-phenylethyl)ethane-1,2-diamine

InChI

InChI=1S/C20H28N2/c1-3-9-19(10-4-1)13-7-8-15-21-17-18-22-16-14-20-11-5-2-6-12-20/h1-6,9-12,21-22H,7-8,13-18H2

InChI Key

TXHQNWUCALZJII-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCNCCNCCC2=CC=CC=C2

Origin of Product

United States

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